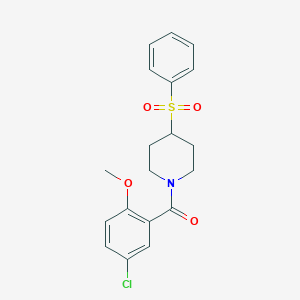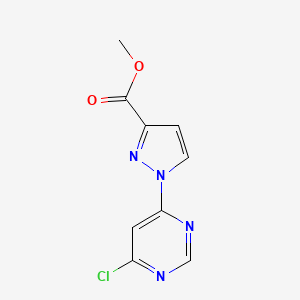![molecular formula C20H22N2O4 B2891462 1-[3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazol-1(4H)-yl]-2-morpholino-1-ethanone CAS No. 317833-28-6](/img/structure/B2891462.png)
1-[3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazol-1(4H)-yl]-2-morpholino-1-ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 1-[3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazol-1(4H)-yl]-2-morpholino-1-ethanone is a synthetic molecule that blends structural elements from several chemical families, including chromeno, isoxazole, and morpholino groups. This unique fusion of chemical functionalities offers potential in various scientific and industrial fields, leveraging its distinct structural properties.
Synthetic Routes and Reaction Conditions
To synthesize this compound, one typically starts with the formation of the chromeno and isoxazole rings. This is followed by the attachment of the morpholino group. The synthetic pathway may involve multi-step reactions including:
Cyclization reactions to form the benzo[5,6]chromeno and isoxazol rings.
Formation of the 1-ethanone side chain.
Subsequent coupling of the morpholino group under specific conditions, typically requiring an acidic or basic catalyst.
Industrial Production Methods
Industrially, this compound can be synthesized using large-scale batch reactors. The reaction conditions need to be meticulously controlled to ensure high yields and purity. This involves optimizing temperature, pressure, and pH, alongside the careful addition of catalysts to drive the reaction towards completion.
Types of Reactions It Undergoes
This compound can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized under the influence of strong oxidizing agents, leading to the formation of oxidized derivatives with altered functionalities.
Reduction: Reductive reactions, employing agents such as lithium aluminum hydride, can modify the ketone group to alcohols.
Substitution: The presence of aromatic and heterocyclic structures allows for electrophilic and nucleophilic substitution reactions, which can introduce new functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts for substitutions: Lewis acids like aluminum chloride or Friedel-Crafts catalysts.
Major Products Formed
The major products formed from these reactions include various oxidized or reduced analogs and substituted derivatives, which can be utilized for further chemical modifications or applications.
Chemistry
In chemistry, this compound serves as a model compound for studying the reactivity and properties of fused heterocyclic systems. It's utilized in creating complex molecular architectures for material science.
Biology
The compound’s unique structure is explored for biological activity screening. It has potential roles in enzyme inhibition and as a ligand in biochemical assays due to its morpholino group, which is known to interact with biological macromolecules.
Medicine
In medicinal chemistry, this compound is investigated for its pharmacological properties. Its structural features lend themselves to drug design, particularly in the development of new therapeutic agents targeting specific enzymes or receptors.
Industry
Industrially, the compound can be used in the synthesis of advanced materials, including polymers and resins, due to its stable aromatic and heterocyclic framework, providing enhanced durability and performance.
Mécanisme D'action
The mechanism by which 1-[3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazol-1(4H)-yl]-2-morpholino-1-ethanone exerts its effects is rooted in its ability to interact with biological targets through its functional groups. The morpholino group, for instance, can mimic biological structures, facilitating binding to enzymes or receptors. The chromeno and isoxazole rings can engage in pi-pi stacking interactions and hydrogen bonding, further stabilizing these interactions and modulating the activity of the compound.
Similar Compounds and Their Uniqueness
Compounds such as 1-benzyl-3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazol-1(4H)-yl]-2-morpholino-1-ethanone or 1-[4-methyl-3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazol-1(4H)-yl]-2-morpholino-1-ethanone share structural similarities
Propriétés
IUPAC Name |
1-[(13S,17R)-11,15-dioxa-16-azatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,8-pentaen-16-yl]-2-morpholin-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c23-18(11-21-7-9-24-10-8-21)22-20-15(13-26-22)12-25-17-6-5-14-3-1-2-4-16(14)19(17)20/h1-6,15,20H,7-13H2/t15-,20+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZQDTPBULZKVKM-MGPUTAFESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(=O)N2C3C(COC4=C3C5=CC=CC=C5C=C4)CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1CC(=O)N2[C@@H]3[C@@H](COC4=C3C5=CC=CC=C5C=C4)CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
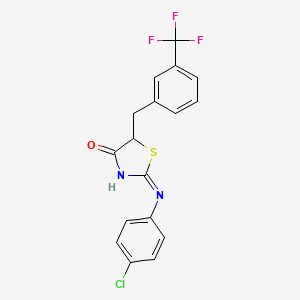
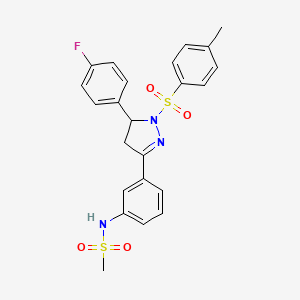
![N-(5-chloro-2-methoxyphenyl)-N'-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}ethanediamide](/img/structure/B2891381.png)
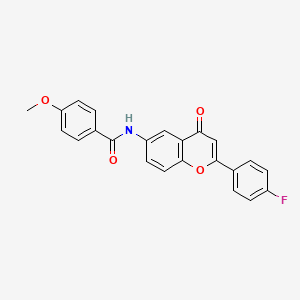
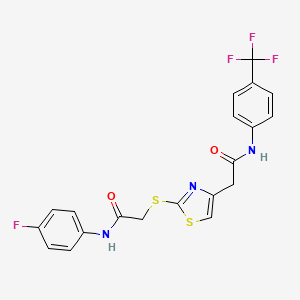

![3-cyclohexyl-N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)propanamide](/img/structure/B2891389.png)
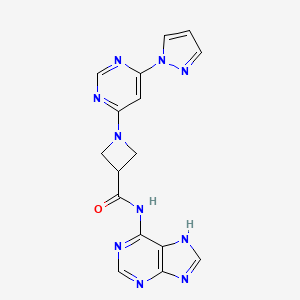
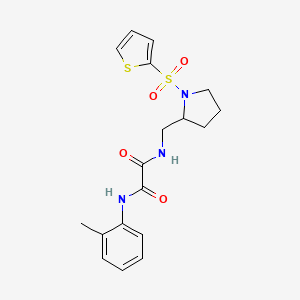
![1-(3-chloro-4-methylphenyl)-3-(4-methoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2891395.png)
![2-[(4-{[(2,4-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-acetamidophenyl)acetamide](/img/structure/B2891396.png)
